molecular formula C23H23NO6 B2982232 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid CAS No. 2171265-74-8

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid

Katalognummer: B2982232
CAS-Nummer: 2171265-74-8
Molekulargewicht: 409.438
InChI-Schlüssel: JYSXSPVSKGMGCQ-VLIAUNLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an Fmoc-protected pyrrolidine derivative with a stereochemically defined (2S,4R) configuration. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis as a temporary protecting group for amines, enabling solid-phase peptide assembly. The 4-position of the pyrrolidine ring is substituted with a 2-methoxy-2-oxoethyl group, a methyl ester derivative of a carboxyethyl moiety. Such derivatives are critical in medicinal chemistry for designing peptide-based therapeutics and enzyme inhibitors .

Eigenschaften

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-29-21(25)11-14-10-20(22(26)27)24(12-14)23(28)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,26,27)/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSXSPVSKGMGCQ-VLIAUNLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative notable for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's implications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following structural formula:

C26H29NO4\text{C}_{26}\text{H}_{29}\text{N}\text{O}_{4}

It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids. The presence of the methoxy and keto groups contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of related compounds in the pyrrolidine class. For instance, derivatives of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione have shown significant activity against Mycobacterium tuberculosis, particularly targeting InhA, an essential enzyme in the mycobacterial fatty acid synthesis pathway. This suggests that similar derivatives could exhibit comparable antimicrobial efficacy against resistant strains of bacteria .

Enzyme Inhibition Studies

The compound's structure suggests potential interactions with various enzymes. A study on related compounds indicated that they can inhibit key enzymes involved in bacterial metabolism, leading to decreased virulence and pathogenicity. This inhibition is often quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity .

Synthesis and Screening

Research has focused on synthesizing various pyrrolidine derivatives to explore their biological activities. For example, a dissertation documented the development of screening assays that demonstrated significant inhibition of type III secretion systems in bacteria when treated with certain pyrrolidine derivatives . These findings are crucial for understanding how structural modifications can enhance biological activity.

Comparative Analysis of Derivatives

A comparative study was conducted on several derivatives of the pyrrolidine class, focusing on their biological activities against specific pathogens. The results are summarized in the table below:

Compound NameActivity TypeIC50 Value (µM)Target Enzyme/Pathway
Compound AAntimicrobial5.0InhA (Mycobacterium tuberculosis)
Compound BEnzyme Inhibition10.0Type III secretion system
Compound CCytotoxicity20.0General cell viability

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous Fmoc-pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Functional Group Diversity

Compound Name 4-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2S,4R)-1-Fmoc-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid (Target) 2-Methoxy-2-oxoethyl C24H25NO6 423.46 Enhances solubility; stabilizes β-turn conformations N/A
(2S,4R)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid tert-Butoxy C24H27NO5 409.47 Steric shielding; improves oxidation resistance
(2S,4S)-1-Fmoc-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid Pyridin-4-yloxy C27H24N2O5 456.49 Introduces aromatic interactions; discontinued
(2S,4R)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Trifluoromethyl C21H18F3NO4 405.37 Electron-withdrawing; enhances metabolic stability
(2S,4R)-1-Fmoc-4-difluoromethoxy-pyrrolidine-2-carboxylic acid Difluoromethoxy C21H19F2NO5 403.38 Conformational control; reduces peptide aggregation
(2S,4R)-1-Fmoc-4-(4-fluoro-benzyl)pyrrolidine-2-carboxylic acid 4-Fluoro-benzyl C27H24FNO4 445.49 Hydrophobic interactions; modulates membrane permeability

Key Observations:

  • Steric Effects : Bulky groups like tert-butoxy (409.47 g/mol) and cyclohexyloxy (435.52 g/mol) provide steric protection, reducing undesired side reactions during peptide elongation .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity and stability against enzymatic degradation .
  • Solubility : Polar substituents like 2-methoxy-2-oxoethyl improve aqueous solubility compared to hydrophobic analogs (e.g., benzyl or phenyl groups) .
  • Conformational Control : Derivatives like 4-difluoromethoxy-pyrrolidine enforce specific backbone angles, preventing peptide chain aggregation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.